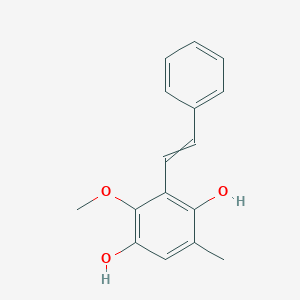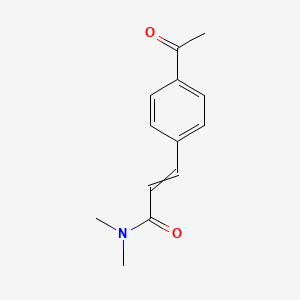![molecular formula C9H8 B14195358 Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene CAS No. 845896-81-3](/img/structure/B14195358.png)
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[610]nona-1(8),2,4,6-tetraene is a unique organic compound characterized by its bicyclic structure This compound is notable for its strained ring system, which imparts significant reactivity The structure consists of a nine-membered ring fused with a smaller ring, creating a highly strained and reactive molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene typically involves the cycloaddition reactions of smaller cyclic compounds. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. when produced, it is typically done in specialized facilities equipped to handle the stringent reaction conditions and purification processes required to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield less strained bicyclic compounds.
科学的研究の応用
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained ring systems.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can react selectively with specific biomolecules without interfering with natural biological processes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of specialized materials.
作用機序
The mechanism by which Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene exerts its effects is primarily through its highly strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, often acting as a reactive intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained bicyclic compound with similar reactivity.
Bicyclo[6.1.0]nonane: A less strained analog with different chemical properties.
Cyclooctyne: A related compound used in bioorthogonal chemistry.
Uniqueness
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene is unique due to its specific ring structure and the resulting high strain energy, which imparts significant reactivity. This makes it particularly useful in applications requiring selective and controlled chemical reactions.
特性
CAS番号 |
845896-81-3 |
|---|---|
分子式 |
C9H8 |
分子量 |
116.16 g/mol |
IUPAC名 |
bicyclo[6.1.0]nona-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C9H8/c1-2-4-6-9-7-8(9)5-3-1/h1-6H,7H2 |
InChIキー |
PILQRERFYKUXRN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C1C=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)

![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)



